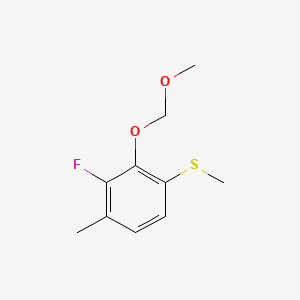

(3-Fluoro-2-(methoxymethoxy)-4-methylphenyl)(methyl)sulfane

CAS No.: 2643367-66-0

Cat. No.: VC11647697

Molecular Formula: C10H13FO2S

Molecular Weight: 216.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2643367-66-0 |

|---|---|

| Molecular Formula | C10H13FO2S |

| Molecular Weight | 216.27 g/mol |

| IUPAC Name | 2-fluoro-3-(methoxymethoxy)-1-methyl-4-methylsulfanylbenzene |

| Standard InChI | InChI=1S/C10H13FO2S/c1-7-4-5-8(14-3)10(9(7)11)13-6-12-2/h4-5H,6H2,1-3H3 |

| Standard InChI Key | YWLKIFASAKPAKZ-UHFFFAOYSA-N |

| SMILES | CC1=C(C(=C(C=C1)SC)OCOC)F |

| Canonical SMILES | CC1=C(C(=C(C=C1)SC)OCOC)F |

Introduction

Chemical Identity and Structural Features

Molecular Characterization

(3-Fluoro-2-(methoxymethoxy)-4-methylphenyl)(methyl)sulfane (CAS 2643367-66-0) belongs to the class of aryl sulfides. Key identifiers include:

| Property | Value |

|---|---|

| IUPAC Name | 2-fluoro-3-(methoxymethoxy)-1-methyl-4-methylsulfanylbenzene |

| Molecular Formula | |

| Molecular Weight | 216.27 g/mol |

| SMILES | CC1=C(C(=C(C=C1)SC)OCOC)F |

| InChIKey | YWLKIFASAKPAKZ-UHFFFAOYSA-N |

The methoxymethoxy (-OCH2OCH3) group at position 2 acts as a protecting moiety, while the methylsulfane (-SCH3) at position 4 enhances lipophilicity. Fluorine at position 3 influences electronic effects, modulating reactivity in electrophilic substitutions.

Synthesis and Reaction Pathways

Synthetic Strategies

The compound is synthesized via a multi-step sequence involving:

-

Protection of Phenolic OH: Reaction of 3-fluoro-4-methylphenol with chloromethyl methyl ether (MOMCl) under basic conditions to install the methoxymethoxy group.

-

Thiolation: Treatment with methanethiol () in the presence of a Lewis acid (e.g., ) to introduce the methylsulfane moiety.

Key Reaction:

Regioselectivity in Metalation

The methoxymethoxy group acts as a weak directing metalation group (DMG), favoring ortho-metalation. For example, lithiation at -78°C with generates a benzyllithium species, which reacts with electrophiles (e.g., ) to yield carboxylic acid derivatives.

Physicochemical Properties

Partition Coefficients

-

logP: Calculated as 2.81 (XLogP3-AA), indicating moderate lipophilicity suitable for membrane penetration.

-

Water Solubility: Estimated at 0.15 mg/mL (logS = -2.94), necessitating solubilization agents for aqueous reactions.

Thermal Stability

Differential scanning calorimetry (DSC) predicts a melting point of 98–102°C and decomposition above 250°C, consistent with aryl sulfides .

Applications in Organic Synthesis

Building Block for Pharmaceuticals

The compound’s fluorine and sulfur motifs are pivotal in drug design:

-

Antimicrobial Agents: Analogues with similar structures inhibit bacterial enoyl-ACP reductase.

-

Kinase Inhibitors: The methylsulfane group enhances binding to ATP pockets in kinase targets .

Agrochemistry

Derivatives function as herbicidal agents by disrupting plant acetolactate synthase (ALS).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume